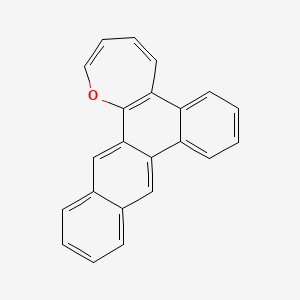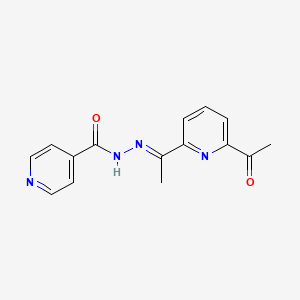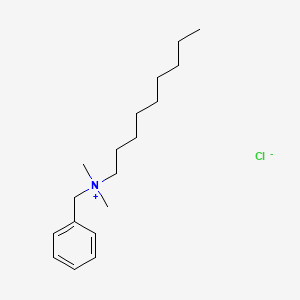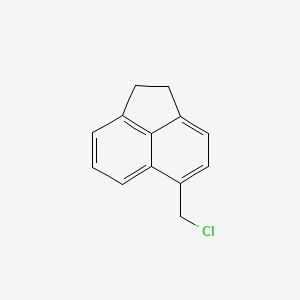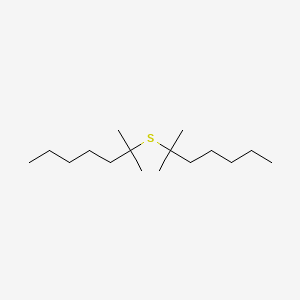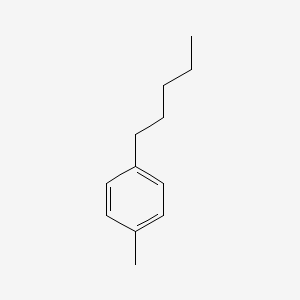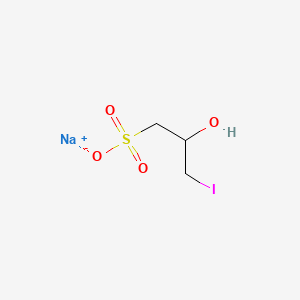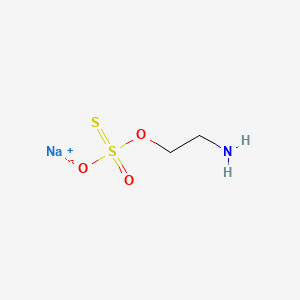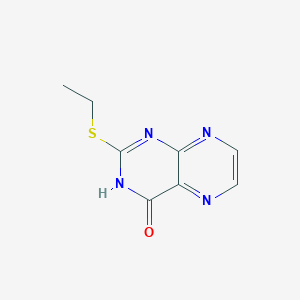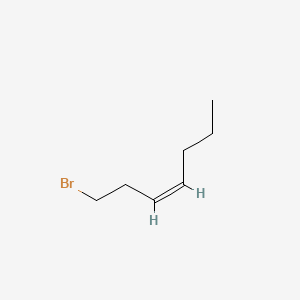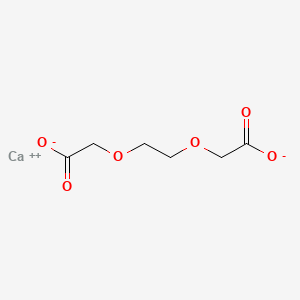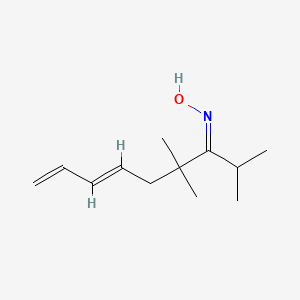
2,4,4-Trimethylnona-6,8-dien-3-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethylnona-6,8-dien-3-one oxime is an organic compound with the molecular formula C12H21NO. It is known for its unique structure, which includes a nonadiene backbone with three methyl groups and an oxime functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylnona-6,8-dien-3-one oxime typically involves the reaction of 2,4,4-Trimethylnona-6,8-dien-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethylnona-6,8-dien-3-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the oxime group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxime derivatives.
Applications De Recherche Scientifique
2,4,4-Trimethylnona-6,8-dien-3-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2,4,4-Trimethylnona-6,8-dien-3-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4,7-Tetramethylnona-6,8-dien-3-one oxime: Similar structure but with an additional methyl group at the 7th position.
2,4,4-Trimethylnona-6,8-dien-3-one: The parent ketone without the oxime group.
Uniqueness
2,4,4-Trimethylnona-6,8-dien-3-one oxime is unique due to its specific arrangement of methyl groups and the presence of the oxime functional group.
Propriétés
Numéro CAS |
84625-53-6 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
(NZ)-N-[(6E)-2,4,4-trimethylnona-6,8-dien-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H21NO/c1-6-7-8-9-12(4,5)11(13-14)10(2)3/h6-8,10,14H,1,9H2,2-5H3/b8-7+,13-11- |
Clé InChI |
JZVFMABEZCKLSU-ZXAHDXGASA-N |
SMILES isomérique |
CC(C)/C(=N/O)/C(C)(C)C/C=C/C=C |
SMILES canonique |
CC(C)C(=NO)C(C)(C)CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


